molecular formula C11H15NO B1384775 3-(3-Ethylphenoxy)azetidine CAS No. 1177338-79-2

3-(3-Ethylphenoxy)azetidine

Cat. No.: B1384775
CAS No.: 1177338-79-2
M. Wt: 177.24 g/mol
InChI Key: XVCVJCHQPWGDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are a significant class of compounds in synthetic and medicinal chemistry. magtech.com.cnnih.gov Their importance stems from their presence in a variety of natural products and pharmacologically important synthetic compounds. ub.bw In medicinal chemistry, the azetidine (B1206935) scaffold is valued for its satisfactory stability, molecular rigidity, and unique chemical and biological properties. nih.gov These characteristics have led to the incorporation of azetidine moieties in numerous drugs and clinical candidates, where they can enhance potency and improve pharmacokinetic profiles. nih.gov The azetidine ring's ability to introduce a rigid, three-dimensional structure is particularly beneficial in drug design, allowing for precise interactions with biological targets. ontosight.aichemrxiv.org

Azetidines serve as crucial building blocks for more complex molecules, including other heterocyclic systems and acyclic compounds. ub.bwnumberanalytics.com They are utilized as intermediates in the synthesis of natural products, alkaloids, and various biologically active compounds. magtech.com.cnbham.ac.uk The reactivity of azetidines, driven by their ring strain, allows for unique chemical transformations that are not as readily achieved with their five- or six-membered counterparts. rsc.org This reactivity, combined with their stability, makes them versatile tools in organic synthesis. rsc.org Furthermore, azetidine derivatives have found applications as chiral auxiliaries and ligands in asymmetric catalysis. magtech.com.cnub.bw The diverse pharmacological activities exhibited by compounds containing the azetidine moiety, such as anticancer, antibacterial, and anti-inflammatory properties, underscore their importance in drug discovery and development. nih.govjmchemsci.com

Historical Context of Azetidine Chemistry and Development

The history of azetidine chemistry dates back to the late 19th and early 20th centuries, with early reports on the synthesis of these four-membered heterocycles. magtech.com.cn However, for a long time, azetidines were relatively unexplored compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines. nih.gov This was largely due to the challenges associated with their synthesis. nih.gov The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from the leaves of Convallaria majalis. medwinpublishers.com This discovery sparked further interest in this class of compounds. medwinpublishers.com

In the following decades, significant efforts were made to develop new synthetic methods for azetidines. acs.org The reduction of β-lactams (azetidin-2-ones) emerged as a common method for their preparation. ub.bwwikipedia.org The development of cycloaddition and cyclization reactions provided more versatile routes to functionalized azetidines. ub.bwmedwinpublishers.com A notable advancement in azetidine synthesis is the Couty's azetidine synthesis, which provides an efficient route to a wide range of enantiopure azetidines from readily available β-amino alcohols. wikipedia.org In recent years, there has been a surge in the development of novel synthetic strategies, including C-H activation, ring-contraction reactions, and strain-release homologation, which have significantly expanded the accessibility and diversity of azetidine derivatives. rsc.org These advancements have been driven by the increasing recognition of the azetidine scaffold's value in medicinal chemistry and materials science. rsc.orguniba.it

Challenges and Opportunities in Azetidine Synthesis Attributed to Ring Strain

The synthesis of azetidines presents significant challenges, primarily due to the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This strain makes the formation of the azetidine ring energetically unfavorable compared to the formation of five- or six-membered rings. clockss.org Consequently, synthetic methods often require specific strategies to overcome this energy barrier, and the resulting azetidines can be prone to ring-opening reactions under certain conditions. nih.govbham.ac.uk The development of general and efficient methods for the synthesis of enantiopure azetidines has been a particular challenge. acs.org

Despite these challenges, the ring strain of azetidines also presents unique opportunities in synthetic chemistry. The stored energy within the ring can be harnessed to drive subsequent reactions, such as ring-opening and ring-expansion reactions, providing access to a variety of other valuable compounds. ub.bwbeilstein-journals.org This "strain-release" reactivity allows for the use of azetidines as versatile building blocks for the synthesis of more complex molecules. rsc.org The development of new synthetic methods that leverage this reactivity is an active area of research. nih.gov Furthermore, the rigid and puckered conformation of the azetidine ring offers a unique three-dimensional scaffold for the design of new drugs and materials. chemrxiv.orgrsc.org The ability to functionalize the azetidine ring at different positions provides opportunities for creating diverse molecular architectures with tailored properties. nih.govrsc.org The ongoing development of novel synthetic strategies continues to expand the toolkit available to chemists for the construction and utilization of this important class of heterocycles. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCVJCHQPWGDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for Azetidine Compounds

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For 3-(3-Ethylphenoxy)azetidine (C11H15NO), HRMS would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) with a mass-to-charge ratio (m/z) that is highly accurate. This experimental mass would be compared to the calculated theoretical mass to confirm the molecular formula.

HRMS Data for C11H15NO
Ion
[M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the azetidine (B1206935) ring, the C-N stretching of the amine, the C-O stretching of the ether linkage, C-H stretching from the aromatic and aliphatic portions of the molecule, and the characteristic aromatic C=C stretching vibrations.

Expected IR Absorption Bands for this compound
Functional Group
N-H Stretch (Azetidine)
C-H Stretch (Aromatic)
C-H Stretch (Aliphatic)
C=C Stretch (Aromatic)
C-O Stretch (Ether)
C-N Stretch (Azetidine)

Computational Chemistry and Molecular Modeling in the Research of 3 3 Ethylphenoxy Azetidine and Analogues

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide a foundational understanding of a molecule's intrinsic properties at the electronic level. thescience.devresearchgate.net These calculations are crucial for analyzing the three-dimensional structure and reactivity of azetidine-containing compounds.

The conformational preference of the azetidine (B1206935) ring can be significantly influenced by its substituents. researchgate.net Computational studies on fluorinated azetidine derivatives, for instance, have shown that the ring pucker can invert based on the electronic environment. In a neutral molecule, a fluorine atom might prefer a position far from the nitrogen atom, but in a charged species, a favorable interaction between the C-F dipole and the charged nitrogen can cause the ring to flip, bringing the fluorine closer. researchgate.net This principle suggests that the bulky 3-ethylphenoxy group in 3-(3-Ethylphenoxy)azetidine would have a profound impact on the ring's conformational equilibrium, favoring a specific puckered state to minimize steric hindrance and optimize intramolecular interactions.

Compound/DerivativeMethodKey Finding
Azetidine (parent)Gas-phase Electron DiffractionCharacterized by a 37° dihedral ring puckering angle. rsc.org
Fluorinated Azetidine (neutral)Quantum Chemical CalculationRing puckers to place the fluorine atom distant from the nitrogen (N–C–C–F dihedral angle = 137.2°). researchgate.net
Fluorinated Azetidine (charged)Quantum Chemical CalculationRing pucker inverts to bring fluorine closer to the charged nitrogen (N+–C–C–F dihedral angle = 100.0°) due to charge-dipole interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful computational tool used to predict the feasibility and outcome of chemical reactions. wikipedia.orglibretexts.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org In the synthesis of azetidines, particularly through photocatalyzed [2+2]-cycloaddition reactions, FMO theory has proven essential. thescience.devnih.gov

Researchers have demonstrated that the success of forming an azetidine ring from an alkene and an oxime depends on the frontier orbital energy match between the two reactants. thescience.devnih.govresearchgate.net By using DFT to calculate the HOMO and LUMO energy levels, scientists can predict which pairs of reactants will have closely matched orbital energies upon excitation by a photocatalyst. thescience.dev A smaller energy gap between the interacting orbitals lowers the reaction's transition state energy, thus promoting the desired cycloaddition and leading to a higher yield of the azetidine product. nih.gov This predictive power allows chemists to screen potential starting materials computationally before attempting a synthesis in the lab, saving significant time and resources. thescience.devmit.edu

Reaction TypeComputational MethodApplicationFinding
Aza Paternò-Büchi ReactionDensity Functional Theory (DFT)Predicting azetidine formation from alkenes and oximes. thescience.devnih.govMatching frontier molecular orbital energies of reactants lowers the transition-state energy, promoting reactivity and enabling successful cycloaddition. nih.govresearchgate.net
General ReactivityFMO TheoryExplaining reactivity based on HOMO-LUMO interactions. wikipedia.orglibretexts.orgReactions are favored when the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is small. libretexts.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

For example, MD simulations have been employed to parameterize and evaluate azetidine-2-carboxylic acid (a proline analogue) for use in protein simulations. nih.gov These studies revealed that the azetidine ring has a higher propensity to induce trans→cis peptide bond isomerization compared to the five-membered proline ring, which can cause significant bends in a polypeptide chain. nih.gov Simulations also showed that azetidine-containing molecules may have different interactions with water and nonpolar solvents compared to their proline counterparts. nih.gov For a molecule like this compound, MD simulations could be used to validate docking poses, assess the stability of the ligand-protein complex, and understand how the flexible ethylphenoxy tail moves and interacts within a binding pocket. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. vistas.ac.in It is a cornerstone of structure-based drug design, used extensively to screen virtual libraries and prioritize compounds like this compound and its analogues for synthesis and biological testing. researchgate.net

Docking algorithms explore numerous possible conformations of a ligand within the active site of a target protein and use a scoring function to rank them. nih.gov This process predicts the most likely binding mode and provides an estimate of the binding affinity. vistas.ac.in Studies on various azetidine derivatives have successfully used docking to rationalize their biological activity. For instance, docking studies of azetidine amides as STAT3 inhibitors and 1-(3,5-dimethoxyphenyl)azetidin-2-ones as tubulin inhibitors predicted binding conformations that were consistent with their observed potency. acs.orgmdpi.com The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, helps researchers compare different analogues and understand how structural modifications might improve target engagement. researchgate.net

Azetidine Analogue ClassTarget ProteinKey Finding from Docking
(R)-azetidine-2-carboxamidesSTAT3Optimization of proline-based inhibitors led to analogues with sub-micromolar inhibitory potencies. acs.orgnih.gov
1-(3,5-dimethoxyphenyl)azetidin-2-onesTubulin (Colchicine Site)Predicted binding conformations rationalized the impact of the N-1 substituent on antiproliferative activity. mdpi.com
Azetidine-2-one derivativesEnoyl-acyl carrier protein (enoyl-ACP) reductaseDocking predicted hydrogen bonding interactions, suggesting potential antitubercular activity. vistas.ac.in
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)Nicotinic acetylcholine (B1216132) receptor (nAChR) α4β2 subtypeShowed a high binding affinity (Ki = 1.21 nM), higher than nicotine. nih.gov

Beyond predicting the binding pose, docking simulations are crucial for identifying the specific molecular interactions that stabilize the ligand-protein complex. vistas.ac.in These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. By visualizing the docked pose, researchers can pinpoint which amino acid residues in the target's active site are forming these critical connections with the ligand. For example, in a study of azetidine-2-one derivatives as potential antitubercular agents, docking analysis revealed key hydrogen bonding interactions with the enoyl-ACP reductase enzyme. vistas.ac.in This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of new analogues of this compound where specific functional groups are modified to enhance interactions with key residues and thereby improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models are instrumental in predicting the inhibitory potency at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. These models are developed by correlating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimentally determined activity data.

A typical 2D-QSAR study on a series of phenoxyacetamide derivatives, which are structurally related to the phenoxy component of this compound, might yield an equation like the following hypothetical example:

pIC₅₀ = β₀ + β₁(logP) + β₂(PSA) + β₃(MW)

In this equation, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient (a measure of lipophilicity), PSA is the polar surface area, and MW is the molecular weight. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.

Pharmacophore modeling, another crucial technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For azetidine-based monoamine reuptake inhibitors, a pharmacophore model would typically include features such as a protonatable amine, an aromatic ring, and specific hydrophobic and hydrogen bond acceptor/donor sites. This model serves as a 3D query for virtual screening of compound libraries to identify new potential inhibitors.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields surrounding a set of aligned molecules. In the context of this compound analogues, a CoMFA model would be built by aligning the molecules and calculating their interaction energies with a probe atom at various grid points.

The resulting model is often visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMFA model might indicate that bulky substituents at a particular position on the phenoxy ring are favorable for activity (indicated by a green contour), while electronegative groups in another region are detrimental (indicated by a red contour).

A hypothetical CoMFA results table for a series of phenoxyazetidine analogues is presented below.

Model StatisticsValue
q² (cross-validated r²)0.68
r² (non-cross-validated r²)0.92
Optimal Number of Components5
Steric Field Contribution55%
Electrostatic Field Contribution45%

This table represents typical statistical values for a robust CoMFA model, indicating good predictive capability.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular features influencing biological activity.

For this compound and its analogues, a CoMSIA study could reveal the importance of hydrophobicity in the ethyl-substituted region of the phenoxy ring and the role of the azetidine nitrogen as a hydrogen bond acceptor. The results are also visualized as contour maps, offering a graphical guide for lead optimization.

Below is a representative CoMSIA results table for a series of azetidine-based monoamine reuptake inhibitors.

Field ContributionFavorableUnfavorable
Steric48%52%
Electrostatic55%45%
Hydrophobic65%35%
H-bond Donor30%70%
H-bond Acceptor75%25%

The development and validation of ligand-binding models are critical for understanding how compounds like this compound interact with their target proteins at an atomic level. researchgate.net These models are often built using homology modeling, where the 3D structure of the target protein (e.g., SERT or NET) is constructed based on the known structure of a related protein.

Once a model of the target protein is available, molecular docking studies can be performed to predict the binding pose of this compound and its analogues within the active site. These studies can identify key amino acid residues involved in the interaction, providing a rationale for the observed structure-activity relationships. The predictive power of these models is rigorously validated by assessing their ability to distinguish known active compounds from inactive ones and by correlating predicted binding affinities with experimental data. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, utilizes computational methods to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.govresearchgate.net For the discovery of novel analogues of this compound, both ligand-based and structure-based virtual screening approaches can be employed.

In ligand-based virtual screening, a known active molecule or a pharmacophore model serves as a template to identify other molecules with similar properties. Structure-based virtual screening, on the other hand, involves docking a library of compounds into the 3D structure of the target protein and scoring their potential binding affinity. nih.gov

Virtual ligand design takes this a step further by using the insights gained from QSAR, CoMFA/CoMSIA, and ligand-binding models to design new molecules with improved properties de novo. For example, based on the contour maps from a CoMFA study, a medicinal chemist could rationally design a new analogue of this compound with a substituent predicted to enhance its binding affinity to SERT or NET. These newly designed compounds can then be synthesized and tested, completing the iterative cycle of drug design and discovery.

Investigation of Enzyme Inhibition Mechanisms by Azetidine Derivatives in Vitro Studies

Methodologies for In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental procedures to determine the efficacy and mechanism of action of potential drug candidates like azetidine (B1206935) derivatives. biobide.com These assays measure the reduction in an enzyme's activity in the presence of an inhibitor. superchemistryclasses.com

Dose-Response Inhibition Studies (e.g., IC50 Determination)

A primary step in evaluating an inhibitor is to determine its potency, commonly quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. wikipedia.orgnih.gov

The determination of IC50 involves a dose-response study where the enzyme's reaction rate is measured at a constant substrate concentration across a range of increasing inhibitor concentrations. edx.org The resulting data, plotting percent inhibition versus inhibitor concentration, typically yields a sigmoidal curve. The IC50 is the inflection point of this curve. wikipedia.org It is a critical parameter for comparing the potency of different inhibitors. edx.org It's important to note that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration. portlandpress.comnih.gov

For azetidine derivatives, IC50 values have been determined against various enzymes. For instance, certain azetidin-2-ylacetic acid derivatives have shown potent inhibition of the GABA transporter GAT-1 with IC50 values in the low micromolar range (2.01–2.83 µM). nih.gov

Enzyme Kinetics Analysis to Elucidate Inhibition Mechanisms

Beyond determining potency, it is vital to understand how an inhibitor interacts with an enzyme. Enzyme kinetic studies are performed to elucidate the specific mechanism of inhibition, which can be broadly categorized as reversible (direct) or irreversible (time-dependent or metabolism-dependent). du.ac.inaklectures.com

Direct (Reversible) Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive, Mixed)

Reversible inhibitors bind to enzymes through non-covalent interactions, and an equilibrium is established between the enzyme, inhibitor, and the enzyme-inhibitor complex. libretexts.org The inhibitory effect can be reversed, often by dilution or removal of the inhibitor. ucl.ac.uk There are several distinct modes of reversible inhibition:

Competitive Inhibition: The inhibitor, often structurally similar to the substrate, binds to the enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration. du.ac.in

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This binding alters the enzyme's conformation and reduces its catalytic efficiency. aklectures.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. slideshare.net

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. aklectures.com

The mechanism is typically determined by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. ucl.ac.uk

Time-Dependent Inhibition (TDI)

Time-dependent inhibition (TDI) is characterized by an increase in the extent of inhibition over a period of pre-incubation with the enzyme. solvobiotech.com Unlike direct inhibition, the inhibitory effect is not immediate and strengthens with time. bioivt.com This often suggests a mechanism where the inhibitor forms a more stable complex with the enzyme, which can be quasi-irreversible or irreversible. patsnap.comwuxiapptec.com

TDI is a significant concern in drug development as its effects can be long-lasting; enzymatic activity may only be restored through the synthesis of new enzyme protein. wuxiapptec.com A common method to screen for TDI is the "IC50 shift" assay. In this assay, the IC50 value is determined with and without a pre-incubation period (e.g., 30 minutes) between the inhibitor and the enzyme before adding the substrate. A significant decrease in the IC50 value after pre-incubation indicates time-dependent inhibition. sygnaturediscovery.com Some azetidin-2-one (B1220530) derivatives have been identified as time-dependent inhibitors of the serine protease thrombin.

Metabolism-Dependent Inhibition (MDI)

Metabolism-dependent inhibition is a specific type of TDI where the parent drug itself is not the primary inhibitor. Instead, it is first metabolized by an enzyme (often a cytochrome P450, or CYP) into a reactive metabolite. bioivt.com This metabolite then binds to and inhibits the enzyme, often irreversibly through covalent bonding. wuxiapptec.com This is also known as mechanism-based inactivation or "suicide inhibition" because the enzyme participates in its own inactivation. libretexts.org

MDI is assessed in vitro by pre-incubating the test compound with the enzyme system (e.g., human liver microsomes) in both the presence and absence of necessary cofactors for metabolism, such as NADPH for CYP enzymes. bioivt.comwuxiapptec.com A greater degree of inhibition in the presence of the cofactor strongly suggests that a metabolite is responsible for the inhibition. bioivt.com

Target Enzyme Selection and Rationale for Azetidine Derivatives

The azetidine scaffold is a versatile structural motif found in a range of biologically active compounds. frontiersin.org Its inclusion in drug candidates is driven by the specific therapeutic goals related to the function of the target enzyme. The rationale for selecting certain enzymes as targets for azetidine derivatives is based on their roles in various disease pathologies.

Target Enzyme/ProteinRationale for TargetingDisease Area
STAT3 (Signal Transducer and Activator of Transcription 3) STAT3 is a transcription factor that is often persistently activated in many types of cancer, promoting tumor cell survival, proliferation, and metastasis. Inhibiting its activity is a key strategy for cancer therapy. nih.govOncology
GABA Transporters (GAT-1, GAT-3) These transporters are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. Inhibiting them increases GABA levels, which has therapeutic potential for treating neurological disorders like epilepsy. nih.govNeurology
Serine Proteases (e.g., Thrombin) Thrombin is a key enzyme in the blood coagulation cascade. Inhibiting thrombin can prevent the formation of blood clots and is a therapeutic approach for thrombotic disorders.Hematology / Cardiology
Antioxidant Enzymes Some azetidine-2-one derivatives have been evaluated for their ability to enhance antioxidant activity, which can be beneficial in conditions associated with oxidative stress. jmchemsci.comVarious

The selection of these targets highlights the chemical diversity and adaptability of the azetidine core structure, allowing medicinal chemists to design specific derivatives that can potently and selectively inhibit enzymes involved in a wide array of human diseases.

Relevance of Azetidine Scaffolds to Enzyme Active Sites

The utility of the azetidine scaffold is demonstrated in its application for developing inhibitors for a range of enzymes. For instance, azetidine-2,4-diones have been designed as potent acylating agents of human leukocyte elastase, a serine protease involved in inflammatory diseases. researchgate.net Furthermore, azetidine derivatives have been explored as conformationally constrained analogues of neurotransmitters like GABA, leading to the development of potent GABA uptake inhibitors. drugbank.comnih.gov These examples underscore the ability of the azetidine moiety to serve as a core structural element for creating effective and selective enzyme inhibitors.

Specific Enzyme Targets (e.g., Dopamine (B1211576) β-Hydroxylase)

A key enzyme target for certain azetidine derivatives is Dopamine β-hydroxylase (DBH), a copper-containing enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). nih.govwikipedia.org Inhibition of DBH is a therapeutic strategy for various conditions, including cardiovascular diseases and psychiatric disorders. nih.govmedchemexpress.com While specific inhibitory data for 3-(3-Ethylphenoxy)azetidine against DBH is not extensively detailed in the public domain, the broader class of phenylethylamine derivatives, a structural motif present in many bioactive molecules, is known to interact with DBH. wikipedia.org

Inhibitors of DBH, such as Nepicastat, function by binding to the active site of the enzyme, thereby preventing the catalytic conversion of dopamine. scbt.com The mechanism often involves chelation of the copper cofactor essential for the enzyme's activity. nih.gov The structural features of this compound, particularly the phenoxy group, may allow it to mimic the endogenous substrate or interact with key residues within the DBH active site.

Beyond DBH, azetidine-based structures have been investigated as inhibitors for other enzymes and transporters. For example, various azetidine derivatives have shown potent inhibitory activity against the vesicular monoamine transporter-2 (VMAT2), which is involved in the uptake of dopamine into synaptic vesicles. nih.gov Certain azetidine analogues have demonstrated greater potency than established VMAT2 inhibitors like lobelane (B1250731). nih.gov Additionally, azetidine scaffolds have been incorporated into inhibitors of GABA transporters (GAT-1 and GAT-3) and human leukocyte elastase. researchgate.netdrugbank.com

Structure-Activity Relationship (SAR) Studies for In Vitro Enzyme Inhibition

Impact of Substituents on Inhibitory Activity

The inhibitory potency of azetidine derivatives is significantly influenced by the nature and position of substituents on both the azetidine and associated aromatic rings. Structure-activity relationship (SAR) studies on various classes of azetidine-based inhibitors have provided valuable insights into the structural requirements for optimal enzyme inhibition.

For instance, in a series of azetidine derivatives designed as GABA uptake inhibitors, the lipophilic substituents on the azetidine nitrogen were found to be crucial for potency at the GAT-1 transporter. drugbank.com Specifically, derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited high inhibitory activity. drugbank.com

In the context of VMAT2 inhibitors, SAR studies of lobelane analogues with a central azetidine ring revealed that substituents on the phenylethyl groups play a critical role. The following table illustrates the impact of these substitutions on the inhibitory constant (Ki) for dopamine uptake.

CompoundRKi (nM)
15aH66
15b4-OCH338
15c3,4-OCH2O-31
22aH49
22b4-OCH324
22c3,4-OCH2O-40
Data sourced from a study on azetidine analogs as inhibitors of vesicular [3H]dopamine uptake. nih.gov

Similarly, for azetidine-2,4-dione-based elastase inhibitors, electron-withdrawing substituents on the N-aryl group were found to increase the rate of enzyme acylation, thereby enhancing inhibitory activity. researchgate.nethud.ac.uk

Stereochemical Influence on Enzyme Interaction

The stereochemistry of the azetidine ring and its substituents is a critical determinant of enzyme interaction and inhibitory potency. The three-dimensional arrangement of atoms can significantly affect how a molecule fits into the chiral environment of an enzyme's active site.

In the development of VMAT2 inhibitors, the relative stereochemistry of the substituents on the azetidine ring had a notable impact on activity. nih.gov Both cis and trans isomers of the diphenethyl azetidine analogues showed potent inhibition of dopamine uptake, with the cis-4-methoxy analog (22b) being the most potent in the series. nih.gov However, the trans-methylenedioxy analog (15c) was found to be equipotent to the most active cis analog, highlighting that a specific stereochemical arrangement can be compensated for by the electronic and steric nature of the substituents. nih.gov

The synthesis of enantiomerically pure azetidines is crucial for evaluating the stereochemical influence on enzyme inhibition, as different enantiomers can exhibit vastly different biological activities. The development of stereocontrolled synthetic methods for azetidine-2,3-dicarboxylic acids, for example, has allowed for their evaluation at NMDA receptors, where stereoisomers displayed distinct pharmacological profiles. researchgate.net The ability to synthesize specific stereoisomers of this compound would be essential to fully elucidate its interaction with enzyme targets and to identify the most active stereoisomer.

Future Directions and Emerging Research Avenues for Phenoxyazetidine Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

While significant progress has been made in the synthesis of azetidine-containing molecules, the development of more efficient and selective methods remains a critical area of future research. magtech.com.cn Key goals include the reduction of step counts, the use of milder reaction conditions, and the ability to precisely control stereochemistry.

One promising approach involves the development of novel catalytic systems for the construction of the azetidine (B1206935) ring. This includes the exploration of transition-metal catalysis for intramolecular C-N bond formation, which can offer high levels of chemo- and regioselectivity. Furthermore, the use of organocatalysis presents an attractive, metal-free alternative for the enantioselective synthesis of chiral phenoxyazetidines.

Another area of focus is the development of late-stage functionalization strategies. The ability to introduce diverse substituents onto a pre-formed phenoxyazetidine core would significantly accelerate the synthesis of compound libraries for biological screening. Methodologies such as C-H activation and cross-coupling reactions are being explored for this purpose. These approaches would allow for the rapid generation of analogs with varied electronic and steric properties, facilitating the optimization of lead compounds.

The table below summarizes some emerging synthetic strategies for azetidine derivatives that could be applied to the synthesis of novel phenoxyazetidines.

Synthetic StrategyKey FeaturesPotential Advantages for Phenoxyazetidine Synthesis
Transition-Metal Catalyzed Cyclization Use of catalysts such as palladium, copper, or rhodium to facilitate intramolecular C-N bond formation.High efficiency, good functional group tolerance, potential for asymmetric synthesis.
Organocatalytic [2+2] Cycloadditions Use of small organic molecules to catalyze the formation of the azetidine ring from imines and alkenes.Metal-free conditions, high enantioselectivity, access to chiral building blocks.
Photoredox Catalysis Utilization of light to initiate radical-based cyclization reactions.Mild reaction conditions, generation of reactive intermediates under neutral conditions.
Late-Stage C-H Functionalization Direct modification of C-H bonds on the phenoxy or azetidine ring.Rapid diversification of lead compounds, improved synthetic efficiency.

Advanced Computational Approaches for Rational Design and Mechanism Elucidation

Computational chemistry is poised to play an increasingly important role in the future of phenoxyazetidine research. Advanced computational models can provide valuable insights into the structural, electronic, and reactive properties of these molecules, guiding the rational design of new compounds with desired characteristics.

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of phenoxyazetidine derivatives. This information is crucial for understanding their reactivity and for designing molecules with specific electronic properties, which can be important for applications in materials science. Furthermore, computational methods can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields and selectivities.

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes and affinities of phenoxyazetidine-based ligands to their biological targets. These in silico methods can be used to screen virtual libraries of compounds, prioritizing those with the highest potential for biological activity and reducing the time and cost associated with experimental screening. The integration of quantum mechanics/molecular mechanics (QM/MM) methods can provide even more accurate predictions of ligand-protein interactions.

The following table highlights key computational techniques and their applications in phenoxyazetidine research.

Computational TechniqueApplicationPotential Impact
Density Functional Theory (DFT) Calculation of electronic structure, reaction mechanisms, and spectroscopic properties.Rational design of molecules with specific electronic properties, optimization of synthetic routes.
Molecular Docking Prediction of binding modes and affinities of ligands to biological targets.Prioritization of compounds for synthesis and biological testing, lead optimization.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of ligand-protein complexes over time.Understanding the stability of ligand binding and the role of solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) High-accuracy calculation of interactions within the binding site of a biological target.More precise prediction of binding affinities and elucidation of enzymatic reaction mechanisms.

Exploration of Diverse Biological Targets for Azetidine-Containing Compounds

The unique conformational constraints and physicochemical properties imparted by the azetidine ring make it an attractive scaffold for the design of novel therapeutic agents. molport.com While some biological targets of azetidine-containing compounds have been identified, a vast and diverse landscape of potential targets remains to be explored.

Future research will likely focus on systematically screening phenoxyazetidine libraries against a wide range of biological targets implicated in various diseases. This includes enzymes, receptors, and ion channels involved in cancer, infectious diseases, and neurological disorders. chemicalbook.comgoogle.com The phenoxy group provides a versatile handle for modifying the pharmacokinetic and pharmacodynamic properties of these compounds, allowing for the fine-tuning of their activity against specific targets. mdpi.com

The rigid nature of the azetidine ring can be exploited to pre-organize pharmacophoric groups in a specific orientation, leading to enhanced binding affinity and selectivity for the target protein. nih.gov This "scaffold-based" drug design approach is a powerful strategy for the discovery of novel drug candidates. Furthermore, the incorporation of the phenoxyazetidine motif into known bioactive molecules is an emerging strategy to improve their properties, such as metabolic stability and cell permeability.

The table below lists some potential biological target classes for future investigation of phenoxyazetidine derivatives.

Biological Target ClassTherapeutic AreaRationale for Targeting with Phenoxyazetidines
Kinases Cancer, InflammationThe azetidine scaffold can be used to design ATP-competitive or allosteric inhibitors with improved selectivity.
G Protein-Coupled Receptors (GPCRs) VariousThe rigid azetidine ring can mimic the conformation of natural ligands, leading to potent and selective agonists or antagonists.
Proteases Infectious Diseases, CancerPhenoxyazetidines can be designed to interact with the active site of proteases, inhibiting their function.
Ion Channels Neurological Disorders, Cardiovascular DiseasesThe azetidine moiety can be used to modulate the function of ion channels by blocking the pore or interacting with allosteric sites.
Epigenetic Targets CancerPhenoxyazetidines can be designed to inhibit enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs).

Integration of Synthetic and Computational Techniques for Accelerated Discovery

The synergy between advanced synthetic methodologies and powerful computational tools represents a paradigm shift in the discovery and development of new chemical entities. The integration of these techniques is expected to significantly accelerate the exploration of the chemical space of phenoxyazetidines and the identification of novel compounds with valuable properties.

An iterative cycle of "design-synthesize-test-analyze" can be established, where computational models are used to design new phenoxyazetidine derivatives with predicted activity. These compounds are then synthesized using efficient and selective methods, and their properties are experimentally evaluated. The experimental data is then used to refine and improve the computational models, leading to a more predictive and efficient discovery process.

This integrated approach will be particularly valuable in the context of drug discovery, where the ability to rapidly identify and optimize lead compounds is crucial. By combining the predictive power of computational chemistry with the practical capabilities of modern organic synthesis, researchers can navigate the vast chemical space of phenoxyazetidines more effectively, leading to the accelerated discovery of new molecules with significant scientific and therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Ethylphenoxy)azetidine, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting azetidine derivatives (e.g., azetidine-3-carboxylic acid) with 3-ethylphenol under catalytic conditions. For example, ethyl aroylacetates and azide intermediates (e.g., 4-azidofurazan-3-amine) have been used in analogous syntheses . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Lewis acids) significantly impact yields. Optimizing stoichiometry of the azetidine ring precursor and phenoxy donor is critical to minimize byproducts like γ-chloroamines from ring-opening side reactions .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the phenoxy substitution and azetidine ring integrity.
  • HPLC/MS : Reversed-phase HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry validate purity (>95%) and molecular weight.
  • Elemental Analysis : Verifies empirical formula alignment (e.g., C11_{11}H15_{15}NO).
  • Solubility Profiling : Polar solvents like DMSO or ethanol (solubility >50 mg/mL) are preferred for formulation studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in enantioselectivity data during asymmetric synthesis of azetidine derivatives?

Enantioselective desymmetrization of azetidine rings, such as chiral phosphoric acid-catalyzed reactions, often shows divergent selectivity depending on tautomer activation modes (e.g., thiol vs. thione tautomers). Density functional theory (DFT) calculations can identify transition-state geometries and activation barriers. For example, studies on analogous systems reveal that Mode A (azetidine nitrogen and thione activation) has a lower activation energy (ΔG‡ ≈ 22 kcal/mol) than Mode B (carbonyl activation, ΔG‡ ≈ 25 kcal/mol), explaining selectivity discrepancies .

Q. What structural modifications enhance the biological activity of this compound in neuroinflammatory models?

Derivatization at the azetidine nitrogen (e.g., N-acylation) or phenoxy substituents (e.g., halogenation) can improve target affinity. For instance, replacing the ethyl group with trifluoromethyl (as in 3-(3-Trifluoromethylphenoxy)azetidine hydrochloride) enhances blood-brain barrier penetration and dopamine transporter (DAT) binding (IC50_{50} < 10 nM). SAR studies in microglial cells show that N-substituted derivatives reduce NLRP3 inflammasome activity by 60–80% at 10 μM, linked to ROS suppression .

Q. How do storage conditions impact the stability of this compound, and what degradation pathways are observed?

The compound is hygroscopic and prone to hydrolysis under acidic or humid conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in sealed, argon-purged containers. LC-MS analysis of degraded samples identifies two primary byproducts: (1) ring-opened γ-chloroamine (m/z 198.1) and (2) oxidized phenoxy derivatives. Adding desiccants (e.g., silica gel) and storing at -20°C in anhydrous DMSO extends shelf life to >12 months .

Methodological Guidance for Contradictory Data

Q. How should researchers address discrepancies in reported synthetic yields for azetidine derivatives?

Contradictions often arise from subtle differences in:

  • Catalyst Loading : Higher Pd/C ratios (5 mol%) improve coupling efficiency but increase metal contamination.
  • Workup Protocols : Gradient extraction (e.g., ethyl acetate/water, 3:1 v/v) vs. column chromatography affects recovery rates.
  • Substrate Purity : Impurities in 3-ethylphenol (>98% purity required) reduce yields by 15–20%. Reproducibility is enhanced by standardizing reagent sources and reaction monitoring via TLC (Rf_f = 0.3 in hexane/EtOAc 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(3-Ethylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.